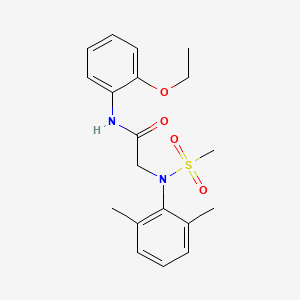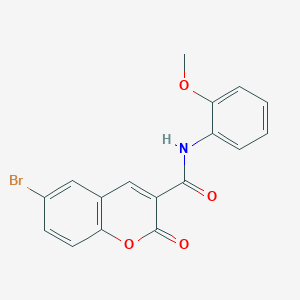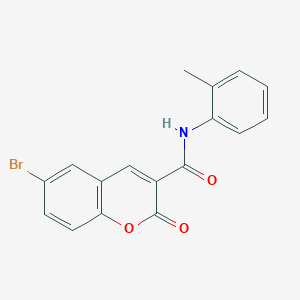![molecular formula C19H20ClN3O2 B3570842 N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B3570842.png)
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide
Overview
Description
N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound belongs to the class of inhibitors that target the Bruton's tyrosine kinase (BTK) pathway, which is involved in the regulation of immune responses and cell proliferation.
Mechanism of Action
TAK-659 targets the N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide pathway, which plays a critical role in the regulation of immune responses and cell proliferation. This compound is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is involved in the activation and differentiation of B-cells. TAK-659 inhibits the activity of this compound by binding to its active site, which prevents the downstream signaling events that lead to cell proliferation and survival. This mechanism of action makes TAK-659 a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells and immune cells. In cancer cells, TAK-659 inhibits the activity of this compound, which leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the inhibition of cell proliferation, survival, and migration, which are key processes in cancer progression. In immune cells, TAK-659 inhibits the activation and differentiation of B-cells, which reduces the production of autoantibodies and pro-inflammatory cytokines. This results in the reduction of inflammation and autoimmune responses, which are key processes in autoimmune diseases.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments, such as its high potency and selectivity for N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, its favorable safety and efficacy profiles, and its potential therapeutic applications in various types of cancer and autoimmune diseases. However, TAK-659 also has some limitations, such as its low solubility and stability, which can affect its bioavailability and pharmacokinetics. These limitations can be overcome by using various formulation and delivery strategies, such as nanoparticle-based formulations and prodrug strategies.
Future Directions
There are several future directions for the research and development of TAK-659, such as the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and monitoring, and the combination with other therapeutic agents for synergistic effects. TAK-659 can also be tested in other types of cancer and autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis, where the N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide pathway is also involved in disease pathogenesis. Furthermore, TAK-659 can be used as a tool compound for studying the role of this compound in various biological processes, such as immune cell signaling and cancer progression.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation and autoimmune responses. TAK-659 has also been tested in clinical trials for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), and has shown favorable safety and efficacy profiles.
properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)21-18-8-3-2-7-17(18)19(25)23-11-9-22(10-12-23)16-6-4-5-15(20)13-16/h2-8,13H,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPPYJTXSDSQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dimethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3570773.png)
![3-(2-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B3570776.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B3570777.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570784.png)
![3-(4-nitrophenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B3570798.png)


![1-benzyl-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B3570829.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570833.png)


![1-[(2,4,6-triisopropylphenyl)sulfonyl]piperazine](/img/structure/B3570854.png)